molecular formula C13H8ClNO4S B1490782 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 1424561-67-0

2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No. B1490782
M. Wt: 309.73 g/mol
InChI Key: DAEIMQOOKYZCGQ-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

5-Chloro-2-mercaptobenzoxazole can be synthesized by reacting amino-4-chlorophenol, potassium hydroxide and carbon disulfide in ethanol .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to "2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one" have been synthesized and evaluated for their biological activities. For instance, novel derivatives containing isoxazole and isothiazole moieties synthesized from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate demonstrated synergetic effects in mixtures with antitumor drugs, highlighting their potential in enhancing chemotherapy for brain tumors (Kletskov et al., 2018). This indicates the compound's relevance in the development of new therapeutic agents.

Antioxidant and Anti-inflammatory Properties

Research on similar compounds has revealed significant anti-lipid peroxidation activity, which suggests potential antioxidant benefits. For example, derivatives of 4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one exhibited notable antioxidant activities, with specific compounds showing potent soybean lipoxygenase inhibition (Vlachou et al., 2023). Additionally, the anti-inflammatory potential of these compounds is suggested through docking studies, indicating their utility in regulating inflammatory diseases (Ryzhkova et al., 2020).

Antimicrobial Activity

Compounds structurally related to the one have also been synthesized and tested for their antimicrobial properties. For example, derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one were explored for their efficacy against various bacterial strains, demonstrating moderate to excellent antimicrobial activities (B'Bhatt & Sharma, 2017). Such findings underscore the potential of these compounds in developing new antimicrobial agents.

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, Sigma-Aldrich provides a product with similar structure “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium, as no such extensive review article is reported recently . The attention of researchers around the globe has been drawn to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4S/c14-7-1-2-12-9(3-7)15-13(19-12)20-6-8-4-10(16)11(17)5-18-8/h1-5,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEIMQOOKYZCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)SCC3=CC(=O)C(=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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